molecular formula C17H14S B14126767 Naphthalen-2-yl(m-tolyl)sulfane

Naphthalen-2-yl(m-tolyl)sulfane

Cat. No.: B14126767
M. Wt: 250.4 g/mol
InChI Key: CSTWHRLDXJVEED-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(m-tolyl)sulfane is an organic compound with the molecular formula C17H14S It is characterized by the presence of a naphthalene ring and a tolyl group connected through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl(m-tolyl)sulfane can be synthesized through a coordination reaction under solvothermal conditions. One method involves dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of a copper(I) iodide solution in acetonitrile under ultrasonication. The mixture is then sealed and heated to 180°C for 20 hours. Upon cooling and filtration, colorless crystals of the compound can be obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(m-tolyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Naphthalen-2-yl(m-tolyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(m-tolyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, influencing the compound’s behavior in biological systems and materials science.

Comparison with Similar Compounds

Similar Compounds

    Di(naphthalen-2-yl)sulfane: Similar structure but with two naphthalene rings.

    Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a tolyl group.

Uniqueness

Naphthalen-2-yl(m-tolyl)sulfane is unique due to the presence of both a naphthalene ring and a tolyl group connected through a sulfur atom.

Properties

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylnaphthalene

InChI

InChI=1S/C17H14S/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3

InChI Key

CSTWHRLDXJVEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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